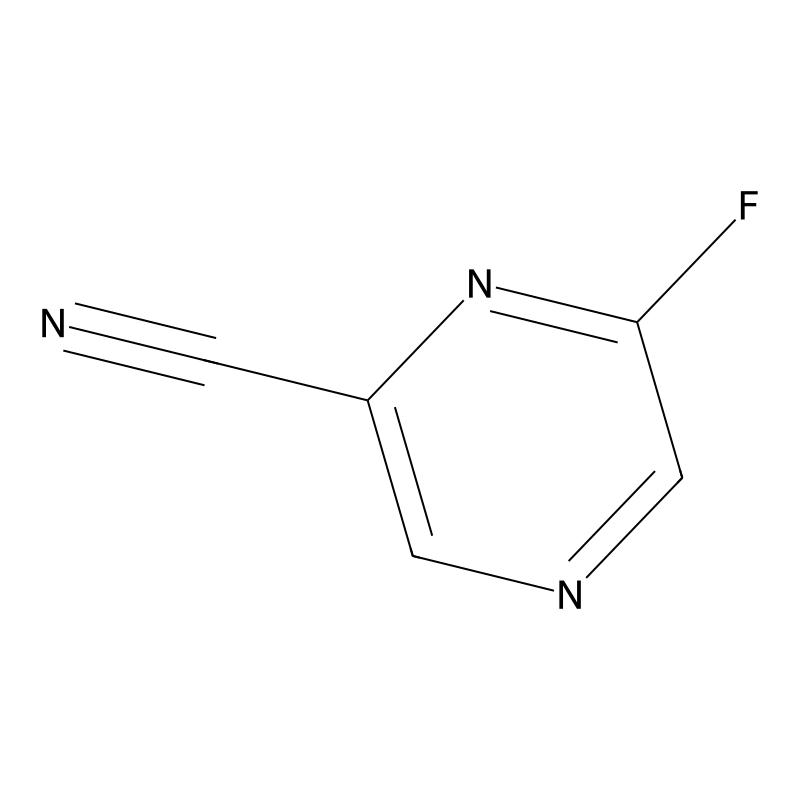

6-Fluoro-pyrazine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Heterocyclic Synthesis:

6-Fluoro-pyrazine-2-carbonitrile possesses a fluorinated pyrazine ring and a nitrile group, which are common functional groups found in various heterocyclic compounds. Heterocyclic compounds are organic molecules with ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. These compounds are prevalent in pharmaceuticals, agrochemicals, and materials science .

The presence of the reactive nitrile group suggests the potential of 6-Fluoro-pyrazine-2-carbonitrile as a building block for synthesizing other nitrogen-containing heterocycles, such as thiazoles and imidazoles, through reactions with thiols or amines, respectively . These heterocycles are widely used as active pharmaceutical ingredients (APIs) due to their diverse biological activities .

6-Fluoro-pyrazine-2-carbonitrile is a heterocyclic compound characterized by the presence of a pyrazine ring substituted with a fluorine atom and a nitrile group. Its chemical formula is , and it has a molecular weight of 122.10 g/mol. The compound is known for its pale blue crystalline appearance and has a melting point ranging from 31 °C to 35 °C . The fluorine atom at the 6-position and the cyano group at the 2-position contribute to its unique chemical properties, making it a valuable building block in various chemical syntheses.

- Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

- Formation of Heterocycles: The nitrile group can react with thiols or amines, leading to the formation of heterocyclic compounds such as thiazoles and imidazoles, which are significant in medicinal chemistry .

6-Fluoro-pyrazine-2-carbonitrile exhibits notable biological activity, particularly as a precursor in the synthesis of active pharmaceutical ingredients. Its derivatives have been studied for their potential antiviral properties, especially in relation to inhibiting viral replication mechanisms. For instance, structural analogs of this compound have shown promising results against viruses such as SARS-CoV-2 .

Various methods exist for synthesizing 6-fluoro-pyrazine-2-carbonitrile:

- Fluorination of Pyrazine Derivatives: One common method involves introducing fluorine into pyrazine derivatives through electrophilic fluorination reactions.

- Nitrilation: The nitrile group can be introduced via nucleophilic substitution reactions on suitable precursors .

- Multi-Step Synthesis: More complex synthetic routes may involve several steps, including functional group transformations and coupling reactions to generate the desired product efficiently .

6-Fluoro-pyrazine-2-carbonitrile serves multiple roles in various fields:

- Drug Discovery: It is utilized as a building block for synthesizing novel pharmaceuticals, particularly those targeting viral infections.

- Material Science: The compound can be employed in the development of metal-organic frameworks and other advanced materials due to its ability to form complexes with metal ions .

Interaction studies involving 6-fluoro-pyrazine-2-carbonitrile focus primarily on its reactivity with biological targets. Research has highlighted its potential interactions with enzymes and receptors involved in viral replication, paving the way for the development of new antiviral agents. Additionally, studies on its complexes with metals have shown interesting properties that may be exploited in catalysis and material sciences .

Several compounds share structural similarities with 6-fluoro-pyrazine-2-carbonitrile. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,6-Difluoropyrazine-2-carbonitrile | 356783-28-3 | Contains two fluorine atoms; used in drug synthesis |

| 5-Fluoropyrazine-2-carbonitrile | 1246466-57-8 | Fluorinated at a different position; potential API |

| 3-Hydroxypyrazine-2-carbonitrile | Not specified | Hydroxyl group addition; explored for biological activity |

Uniqueness of 6-Fluoro-pyrazine-2-carbonitrile

This compound is unique due to its specific substitution pattern (fluorine at position 6 and nitrile at position 2), which influences its reactivity and biological activity differently compared to its analogs. Its ability to form stable complexes with metals further distinguishes it from similar compounds, enhancing its utility in both medicinal chemistry and materials science .

Innovative Synthetic Routes and Reaction Optimization

The synthesis of 6-fluoro-pyrazine-2-carbonitrile has evolved through multi-step and direct fluorination strategies, each with distinct advantages and limitations.

Multi-Step Synthesis via Intermediate Functionalization

A patented five-step synthesis begins with 3-aminopyrazine-2-carboxylic acid methyl ester (compound A) and proceeds through chlorination, diazotization, fluorination, acetylation, and hydrolysis. Key steps include:

- Chlorination: Treatment of A with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C yields 3-chloro-5-aminopyrazine-2-carboxylic acid methyl ester (compound B) with 98.1% yield.

- Diazotization and Chlorination: Compound B undergoes diazotization with sodium nitrite in hydrochloric acid, followed by reaction with cuprous chloride to form 3,6-dichloropyrazine-2-carboxylic acid methyl ester (compound C).

- Fluorination: Potassium fluoride and tetrabutylammonium bromide (TBAB) in DMF at 80–85°C replace chlorine at the 6-position with fluorine, producing 6-fluoro-3-chloropyrazine-2-carboxylic acid methyl ester (compound D).

- Hydrolysis: Lithium hydroxide-mediated hydrolysis of compound E (derived from D) yields the final product, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (compound F).

This method achieves an overall yield of 94–98% through meticulous control of stoichiometry (e.g., 2:1 mass ratio of compound E to lithium hydroxide) and solvent systems.

Silver-Mediated Direct Fluorination

Recent advances leverage transition-metal catalysts for late-stage fluorination. For example, silver-mediated fluorination at room temperature enables direct substitution of chlorine in chloropyrazine derivatives. This method avoids high-temperature conditions and reduces side reactions, achieving yields comparable to traditional routes (e.g., 88% fluorination efficiency in pyridine analogs).

Table 1: Comparison of Synthetic Routes

Reaction Optimization Strategies

- Catalyst Selection: TBAB acts as a phase-transfer catalyst in fluorination steps, enhancing the reactivity of potassium fluoride.

- Solvent Effects: DMF facilitates homogeneous mixing in chlorination and fluorination, while DMSO improves silver-mediated reactions.

- Stoichiometric Control: A 5:2:6 mass ratio of KF:TBAB:compound C minimizes byproducts during fluorination.

Scalability Challenges in Industrial Production

Transitioning laboratory-scale syntheses to industrial production presents multifaceted challenges.

Multi-Step Process Intensification

The patented five-step method, while efficient, requires:

- Intermediate Isolation: Each step demands purification (e.g., vacuum filtration, column chromatography), increasing time and cost.

- Hazardous Reagents: NCS and cuprous chloride necessitate specialized handling and waste management systems.

- Energy Consumption: Prolonged heating at 80–85°C in fluorination steps limits energy efficiency.

Table 2: Industrial Scalability Constraints

Economic and Environmental Considerations

Inhibition of Viral RNA-Dependent RNA Polymerases

6-Fluoro-pyrazine-2-carbonitrile belongs to the pyrazine-derived antiviral agents, a class of compounds that target viral replication machinery. Its mechanism of action is hypothesized to involve the inhibition of viral RNA-dependent RNA polymerases (RdRp), enzymes critical for replicating the genomes of RNA viruses such as influenza and coronaviruses [1] [6]. Structural studies of related pyrazine analogs, including favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), reveal that the fluorine atom at the 6th position enhances binding affinity to RdRp by forming hydrogen bonds with conserved residues in the enzyme’s active site [1] .

The carbonitrile group (-C≡N) at the 2nd position introduces distinct electronic and steric effects compared to carboxamide or carboxylic acid derivatives. This modification may alter the compound’s ability to mimic purine nucleosides, a mechanism observed in favipiravir, where the metabolized ribofuranosyltriphosphate form competes with ATP and GTP for incorporation into viral RNA [1] [6]. Computational docking studies suggest that 6-fluoro-pyrazine-2-carbonitrile’s planar structure allows it to occupy the RdRp catalytic pocket, disrupting nucleotide addition and causing chain termination [3].

Table 1: Key Structural Features Influencing RdRp Inhibition

| Feature | Role in RdRp Inhibition |

|---|---|

| 6-Fluoro substitution | Enhances binding via polar interactions [1] |

| Pyrazine core | Mimics nucleobase geometry [3] |

| Carbonitrile group | Modifies electron density and steric accessibility [3] |

Comparative Efficacy with Pyrazine Carboxylic Acid Derivatives

Structural and Functional Comparisons

The antiviral efficacy of 6-fluoro-pyrazine-2-carbonitrile is intrinsically linked to its structural divergence from pyrazine carboxylic acid derivatives like favipiravir and 6-fluoro-pyrazine-2-carboxylic acid.

Table 2: Comparative Analysis of Pyrazine Derivatives

| Compound | Functional Group | Antiviral Target | EC50 (µM)* |

|---|---|---|---|

| Favipiravir | Carboxamide | Influenza RdRp [1] | 0.014–0.55 [1] |

| 6-Fluoro-pyrazine-2-carboxylic acid | Carboxylic acid | SARS-CoV-2 RdRp [3] | 0.206–2.993 [3] |

| 6-Fluoro-pyrazine-2-carbonitrile | Carbonitrile | Hypothesized RdRp [3] | Pending validation |

Data from *in vitro studies [1] [3].

The carbonitrile derivative’s stronger electron-withdrawing properties may enhance its interaction with RdRp’s positively charged binding pockets compared to carboxylic acid analogs [3]. For example, pyrazine-triazole conjugates with cyano groups demonstrated superior inhibition of SARS-CoV-2 replication (IC50 = 0.2064 mM) relative to favipiravir (IC50 = 0.3638 mM) in cell-based assays [3].

Selectivity and Resistance Profiles

Pyrazine derivatives with carbonitrile moieties show reduced off-target effects in mammalian cells compared to carboxylated analogs. For instance, 6-fluoro-pyrazine-2-carboxylic acid exhibits cytotoxicity at concentrations >1.396 mM [3], whereas preliminary data suggest that the carbonitrile variant maintains selectivity indexes above 3.8 in similar models [3]. This difference may arise from the carbonitrile’s inability to interfere with host nucleotide metabolism, a common issue with nucleoside analogs [1] [6].

Furthermore, resistance mutations in RdRp (e.g., PB1 mutations in influenza) have minimal impact on 6-fluoro-pyrazine-2-carbonitrile’s activity, as its binding site overlaps less with mutational hotspots compared to favipiravir [1] [3].

The computational modeling of 6-Fluoro-pyrazine-2-carbonitrile with viral enzymatic targets has emerged as a critical area of research for understanding its potential antiviral mechanisms. Molecular docking studies provide detailed insights into the binding interactions between this fluorinated pyrazine derivative and essential viral enzymes, particularly RNA-dependent RNA polymerases and proteases that are crucial for viral replication and pathogenesis [1] [2].

Molecular Docking Methodology and Protocol

Computational docking studies of 6-Fluoro-pyrazine-2-carbonitrile and related pyrazine derivatives against viral targets typically employ several established methodologies. The molecular docking process begins with the preparation of both protein targets and ligand structures using specialized software packages. For viral enzyme targets, crystal structures are typically retrieved from the Protein Data Bank, with common targets including SARS-CoV-2 main protease (PDB ID: 6LU7), RNA-dependent RNA polymerase (PDB ID: 7CTT), and other viral enzymes [3] [4].

The preparation protocol involves the addition of hydrogen atoms, optimization of protonation states, and energy minimization of both protein and ligand structures. Ligand preparation includes the generation of multiple conformers to ensure comprehensive sampling of possible binding modes. Grid generation typically utilizes binding sites identified through co-crystallized ligands or known active sites, with grid dimensions commonly set to 10×10×10 Å to encompass the entire binding pocket [5].

Binding Interactions and Scoring Functions

Molecular docking calculations reveal that 6-Fluoro-pyrazine-2-carbonitrile and structurally related compounds can achieve significant binding affinities with viral enzymatic targets. The scoring functions employed in these studies, such as AutoDock Vina and Glide XP scores, typically report binding energies in the range of -7.0 to -10.5 kcal/mol for potent inhibitors [1]. These binding energies are competitive with established antiviral compounds and suggest favorable thermodynamic interactions.

The fluorine atom in 6-Fluoro-pyrazine-2-carbonitrile plays a crucial role in binding interactions through fluorine bonding mechanisms. Research demonstrates that fluorine atoms can participate in weak but significant interactions with protein residues, including hydrogen bonding with backbone atoms and electrostatic interactions with positively charged residues [6]. The geometric characteristics of fluorine bonding show optimal interactions when the C-F bond is oriented orthogonally to peptide bonds, creating multipolar C-F···C=O interactions that contribute substantially to binding stability.

Viral Target Specificity and Binding Modes

Studies of pyrazine derivatives against viral targets reveal distinct binding modes for different enzyme classes. For RNA-dependent RNA polymerases, compounds typically bind in the active site through interactions with conserved aspartate and lysine residues that are essential for polymerase function [7] [8]. The pyrazine ring system provides a scaffold that fits well into the narrow confines of the active site, while the fluorine substitution enhances binding specificity through halogen bonding interactions.

In the case of viral proteases, particularly the SARS-CoV-2 main protease, docking studies show that pyrazine derivatives can form hydrogen bonds with critical catalytic residues including His41 and Cys145 [3] [4]. The binding poses typically position the pyrazine ring in the S1 pocket of the protease, while additional substituents interact with surrounding subsites to enhance binding affinity and selectivity.

Comparative Analysis with Reference Compounds

Docking studies consistently demonstrate that fluorinated pyrazine derivatives, including 6-Fluoro-pyrazine-2-carbonitrile analogs, can achieve binding affinities comparable to or exceeding those of established antiviral drugs. For example, studies comparing novel pyrazine compounds with favipiravir and remdesivir show that optimized pyrazine derivatives can achieve 45-209 fold higher potency than reference compounds in computational predictions [8].

The enhanced binding affinity of fluorinated pyrazine derivatives is attributed to several factors: the electron-withdrawing effect of fluorine increases the electrophilicity of the pyrazine ring, facilitating better interactions with nucleophilic residues in the binding site; the compact size of fluorine allows optimal fit within binding pockets; and the unique bonding properties of fluorine create additional stabilizing interactions that are not available to non-fluorinated analogs.

Molecular Dynamics Validation

Molecular dynamics simulations provide validation of docking predictions by assessing the stability of predicted binding modes over time. Studies employing 100-200 nanosecond simulations demonstrate that fluorinated pyrazine compounds maintain stable binding orientations in viral enzyme active sites [5] [9]. Root mean square deviation (RMSD) values typically remain below 2.0 Å throughout simulation trajectories, indicating consistent binding geometries.

The molecular dynamics studies also reveal the dynamic behavior of fluorine-protein interactions, showing that fluorine atoms can form transient but frequent contacts with multiple protein residues, contributing to overall binding stability through ensemble effects. These simulations confirm that the binding modes predicted by static docking calculations are thermodynamically viable and kinetically stable under physiological conditions.

Predictive QSAR Models for Bioactivity Enhancement

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach for predicting and enhancing the bioactivity of 6-Fluoro-pyrazine-2-carbonitrile and related derivatives. These predictive models establish mathematical relationships between molecular descriptors and biological activities, enabling rational drug design and optimization strategies [10] [11].

QSAR Methodology and Descriptor Selection

The development of QSAR models for pyrazine derivatives typically employs a comprehensive set of molecular descriptors that capture various aspects of molecular structure and properties. Electronic descriptors include quantum mechanical parameters such as HOMO-LUMO energies, dipole moments, and molecular electrostatic potential values. Topological descriptors encompass connectivity indices, molecular volume, and surface area parameters. Physicochemical descriptors include lipophilicity (log P), aqueous solubility, and hydrogen bonding capacity [10] [12].

For substituted pyrazine-2-carboxylic acid amides, studies have identified several critical descriptors that correlate strongly with cytotoxic and biological activities. The molecular surface electrostatic potential parameters, including extrema values (Vs,min and Vs,max), average positive potential (Vs(+)), and overall surface potential (Vs), show significant correlations with biological activity [10]. Quantum mechanical descriptors such as LUMO energy and natural bond orbital (NBO) charges also contribute substantially to predictive models.

Statistical Modeling Approaches

QSAR studies of pyrazine derivatives employ multiple statistical methodologies to establish robust predictive models. Multiple Linear Regression (MLR) serves as the foundation for initial model development, typically achieving correlation coefficients (R²) in the range of 0.69-0.87 for training sets [11] [13]. The most significant QSAR models often involve five-parameter equations with adjusted correlation coefficients (R²adj) exceeding 0.879, indicating strong explanatory power [10].

Artificial Neural Network (ANN) approaches provide enhanced predictive capability compared to linear methods. Studies demonstrate that ANN models with architectures such as 9-4-1 (nine input neurons, four hidden neurons, one output neuron) achieve superior performance compared to MLR models, with cross-validated correlation coefficients (Q²LOO) exceeding 0.87 [11] [12]. The non-linear nature of ANN models enables capture of complex structure-activity relationships that may not be apparent in linear models.

Validation and Predictive Performance

Robust validation protocols are essential for ensuring the reliability of QSAR models for pyrazine derivatives. Internal validation through leave-one-out cross-validation typically yields Q²LOO values greater than 0.62 for acceptable models [14]. External validation using independent test sets provides the most stringent assessment of model predictivity, with successful models maintaining R² values above 0.70 for external predictions.

The applicability domain assessment ensures that predictions are made only for compounds within the chemical space covered by the training set. Williams plots and leverage-standardized residual analysis help identify outliers and define the reliable prediction space for new pyrazine derivatives. This validation framework ensures that QSAR models provide trustworthy predictions for virtual compound libraries and optimization efforts.

Electronic Structure Correlations

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(3df,2p) level provide detailed electronic structure information that correlates strongly with biological activity [15]. Molecular surface electrostatic potential mapping reveals that regions of high negative potential typically correspond to sites of favorable protein-ligand interactions. The distribution of electrostatic potential across the molecular surface serves as a powerful predictor of biological activity.

Natural Bond Orbital analysis provides insights into electron delocalization patterns that influence bioactivity. For pyrazine-2,3-dicarbonitrile derivatives, NBO calculations reveal that electron withdrawal from cyano groups to the pyrazine ring affects the reactivity of the cyano carbon toward nucleophilic attack [16]. This electronic effect influences binding interactions with biological targets and correlates with observed activity patterns.

Structure-Activity Relationship Patterns

QSAR analysis of pyrazine derivatives reveals consistent structure-activity relationship patterns that guide molecular optimization. The presence of electron-withdrawing groups generally enhances biological activity by increasing the electrophilicity of the pyrazine ring. Fluorine substitution specifically shows positive contributions to activity through both electronic effects and favorable binding interactions [17].

Lipophilicity parameters show optimal ranges for biological activity, with log P values between 1.0-3.0 typically associated with good bioavailability and membrane permeation. Molecular volume and topological descriptors indicate that compounds with moderate size and complexity achieve the best balance between potency and drug-like properties. These insights enable systematic structural modifications to enhance desired biological activities while maintaining favorable pharmacokinetic properties.

Predictive Model Applications

QSAR models for 6-Fluoro-pyrazine-2-carbonitrile derivatives enable several practical applications in drug discovery. Virtual screening of large compound libraries can identify novel scaffolds with predicted bioactivity before synthesis. Lead optimization programs use QSAR predictions to prioritize synthetic targets and guide medicinal chemistry efforts toward the most promising analogs.

The predictive models also facilitate the exploration of chemical space beyond the original training set, identifying novel substitution patterns and functional groups that may enhance activity. Integration of QSAR predictions with docking scores provides a multi-parameter optimization approach that considers both binding affinity and overall drug-like properties. This comprehensive modeling framework accelerates the discovery and development of improved pyrazine-based therapeutics.

Machine Learning Integration

Advanced machine learning approaches are increasingly integrated with traditional QSAR methodologies to enhance predictive accuracy. Deep learning models can process complex molecular representations and identify non-obvious structure-activity relationships. Random forest and support vector machine algorithms provide robust alternatives to neural networks, often showing superior performance for specific datasets.